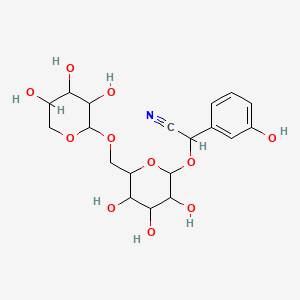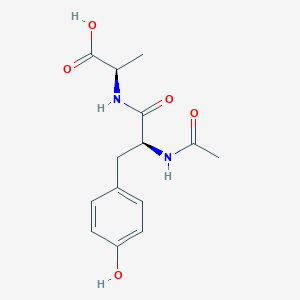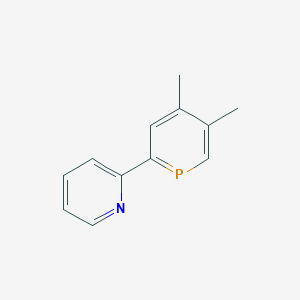![molecular formula C18H14N2O2 B14424162 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione CAS No. 84303-55-9](/img/structure/B14424162.png)
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione is a synthetic organic compound belonging to the pyrido[4,3-b]carbazole family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione typically involves a palladium-catalyzed tandem cyclization/cross-coupling reaction. This method allows for the formation of the pyrido[4,3-b]carbazole core structure with high efficiency . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparación Con Compuestos Similares
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione is similar to other pyrido[4,3-b]carbazole alkaloids such as ellipticine and olivacine. it is unique due to its specific substitution pattern, which may confer different biological activities and chemical reactivity . Similar compounds include:
Ellipticine: Known for its anticancer properties.
Olivacine: Exhibits significant antitumor activity.
Janetine: Another pyrido[4,3-b]carbazole derivative with biological activity.
Propiedades
Número CAS |
84303-55-9 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
2,5,11-trimethylpyrido[4,3-b]carbazole-9,10-dione |
InChI |
InChI=1S/C18H14N2O2/c1-9-12-8-20(3)7-6-11(12)10(2)17-15(9)16-13(19-17)4-5-14(21)18(16)22/h4-8H,1-3H3 |
Clave InChI |
ASRNBWMSEZOXAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN(C=C2C(=C3C1=NC4=C3C(=O)C(=O)C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)


![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)

![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)




![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
